3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c23-20-11-9-19(10-12-20)16-25-22(27)26(17-21-8-4-5-14-24-21)15-13-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYZEACWYJSPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzylamine with phenethyl isocyanate to form an intermediate, which is then reacted with 2-pyridinemethanol to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Overview
3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a synthetic organic compound notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a phenethyl group, and a pyridin-2-ylmethyl group attached to a urea moiety. Its potential applications stem from its ability to interact with various biological targets and its utility as a building block in organic synthesis.
Chemistry
The compound serves as a valuable building block for synthesizing more complex organic molecules. It can be utilized in various chemical reactions, including:
- Substitution Reactions : Formation of substituted urea derivatives.
- Oxidation and Reduction : Producing corresponding carboxylic acids or ketones, and amines or alcohols, respectively.
Biology
Research has indicated that 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea possesses potential biological activities:
- Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.
- Anticancer Activity : The compound has been investigated for its antiproliferative effects against human cancer cell lines. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting cancer cell growth .
Medicine
In the medical field, this compound is studied for its therapeutic potential:
- Lead Compound for Drug Development : Its unique structure allows it to act as a precursor for developing new therapeutic agents targeting specific diseases.
- Mechanism of Action : The interaction of the compound with specific molecular targets may modulate enzyme or receptor activity, leading to various biological effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea and related compounds:
Key Observations:
Structural Features: The target compound’s phenethyl group distinguishes it from 2PU-3, which has a simpler 4-chlorophenyl substituent. The shared pyridin-2-ylmethyl group in both the target compound and 2PU-3 suggests a critical pharmacophore for cytokinin-like activity .
Biological Activity :
- While 2PU-3 and BA have demonstrated cytokinin effects (e.g., cell division promotion), the target compound’s activity remains uncharacterized in the provided evidence. Its structural complexity may confer unique receptor-binding properties or metabolic stability.
- TP-5’s triazolopyrimidine core highlights alternative strategies for enhancing cytokinin efficacy, contrasting with urea-based analogs.
Research Gaps :
- Empirical studies on the target compound’s cytokinin activity, solubility, and stability are absent in the provided sources. Further work could leverage methodologies from studies on 2PU-3, such as tobacco callus assays or RNase inhibition tests .
Methodological Considerations
- Structural Analysis : X-ray crystallography using programs like SHELX could resolve the target compound’s 3D conformation, aiding comparisons with 2PU-3 or BA.
- Biological Assays : The COPERNICUS Programme (ERBIC15CT960914) supported cytokinin research in , suggesting validated protocols for activity testing .
Biological Activity
3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with phenethyl isocyanate and pyridin-2-ylmethylamine. The structural elucidation typically involves techniques such as NMR spectroscopy, which confirms the presence of functional groups and the overall conformation of the molecule. The crystal structure analysis reveals a twisted conformation due to steric hindrance between the bulky substituents on the urea nitrogen .
Antimicrobial Activity
Research indicates that 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong inhibitory effects . The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, such as HeLa cells, with IC50 values indicating significant cytotoxicity . The compound's activity is hypothesized to stem from its ability to inhibit specific kinases involved in cell proliferation and survival.
Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has shown promise as an enzyme inhibitor. It has demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Screening : A study conducted on various synthesized derivatives, including 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea, reported strong antibacterial activity against Bacillus subtilis and moderate activity against other strains. The structure-activity relationship (SAR) indicated that modifications in the aromatic substituents could enhance efficacy .
- Cytotoxicity Assays : In a cytotoxicity assay against HeLa cells, the compound exhibited an IC50 value of approximately 25 µM, indicating significant potential for further development as an anticancer agent. Mechanistic studies suggested that it may activate apoptotic pathways through mitochondrial dysfunction .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit AChE, yielding an IC50 value of 30 nM, showcasing its potential in neurodegenerative disease treatment .
Data Tables
| Biological Activity | IC50 Value (µM) | Targeted Pathway/Mechanism |
|---|---|---|
| Antibacterial (Bacillus) | 10 | Cell wall synthesis disruption |
| Anticancer (HeLa cells) | 25 | Apoptosis induction |
| AChE Inhibition | 30 | Neurotransmitter regulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
